![molecular formula C14H18O B14147158 1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene CAS No. 88737-65-9](/img/structure/B14147158.png)
1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene is an organic compound characterized by a cyclopentyl group attached to a benzene ring, which is further substituted with a prop-2-en-1-yloxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene typically involves the following steps:
Formation of the Cyclopentyl Group: The cyclopentyl group can be introduced through a Grignard reaction, where cyclopentyl magnesium bromide reacts with a suitable benzene derivative.
Introduction of the Prop-2-en-1-yloxy Group: This step involves the etherification of the benzene ring. The prop-2-en-1-yloxy group can be introduced using an allyl halide (such as allyl bromide) in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene can undergo various chemical reactions, including:
Oxidation: The prop-2-en-1-yloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated ethers.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated ethers.
Substitution: Introduction of halogenated or other substituted benzene derivatives.
科学的研究の応用
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
類似化合物との比較
1-Cyclopentyl-4-methoxybenzene: Similar structure but with a methoxy group instead of a prop-2-en-1-yloxy group.
1-Cyclopentyl-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a prop-2-en-1-yloxy group.
Uniqueness: 1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene is unique due to the presence of the prop-2-en-1-yloxy group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
特性
CAS番号 |
88737-65-9 |
|---|---|
分子式 |
C14H18O |
分子量 |
202.29 g/mol |
IUPAC名 |
1-cyclopentyl-4-prop-2-enoxybenzene |
InChI |
InChI=1S/C14H18O/c1-2-11-15-14-9-7-13(8-10-14)12-5-3-4-6-12/h2,7-10,12H,1,3-6,11H2 |
InChIキー |
OXNCFMNNGORTPD-UHFFFAOYSA-N |
正規SMILES |
C=CCOC1=CC=C(C=C1)C2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,6-Ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]-2-bromoacetate](/img/structure/B14147079.png)
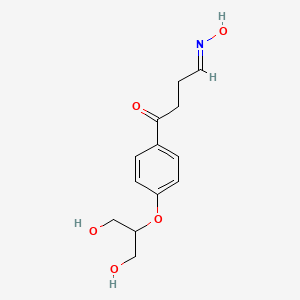
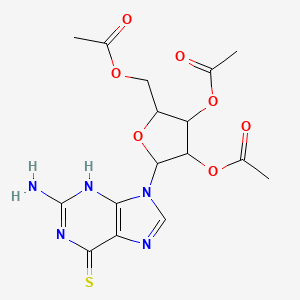

![methyl 5-[({5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4-carbamoyl-3-methylthiophene-2-carboxylate](/img/structure/B14147133.png)
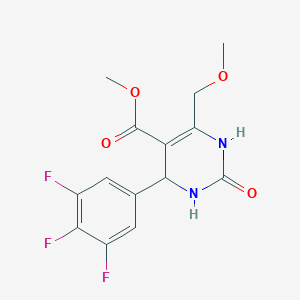
![4-Bromo-2-[(quinolin-3-ylamino)methyl]phenol](/img/structure/B14147148.png)
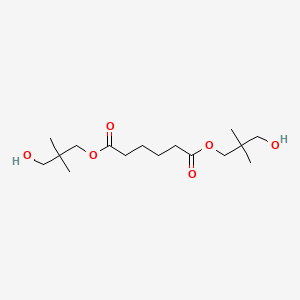
amino}benzene](/img/structure/B14147156.png)

![3-(1,3-Benzodioxol-5-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14147170.png)
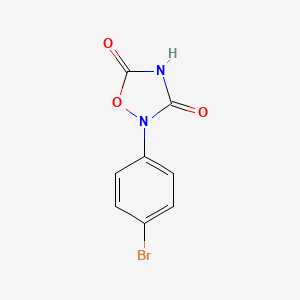
![N'-[(E)-quinoxalin-5-ylmethylidene]pyridine-4-carbohydrazide](/img/structure/B14147178.png)

